

Application Notes and Protocols for Labeling Cysteine Residues with BDP TMR Maleimide

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Compound of Interest

Compound Name: *BDP TMR maleimide*

Cat. No.: *B13718787*

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Introduction

Site-specific labeling of proteins and peptides is a cornerstone of modern biological research and drug development. The ability to attach fluorescent probes to specific amino acid residues enables a wide range of applications, from studying protein structure and function to high-throughput screening and diagnostic assays. Cysteine, with its unique thiol (-SH) group, offers a prime target for such specific modification. The maleimide functional group reacts with high selectivity towards the thiol group of cysteine residues under mild conditions, forming a stable thioether bond.[1][2][3]

BDP TMR (BODIPY™ TMR) maleimide is a bright and photostable fluorescent dye belonging to the borondipyrromethene class of fluorophores.[4][5] Its spectral properties are similar to tetramethylrhodamine (TMR), making it compatible with existing fluorescence instrumentation. The maleimide derivative of BDP TMR allows for the covalent labeling of cysteine residues in proteins, peptides, and other biomolecules. This document provides detailed application notes and protocols for the successful labeling of cysteine residues with **BDP TMR maleimide**.

Reaction Principle

The labeling reaction is based on the Michael addition of the thiol group from a cysteine residue to the electron-deficient double bond of the maleimide ring. This reaction is highly specific for thiols at a pH range of 6.5-7.5. At this pH, the reaction with thiols is approximately

1,000 times faster than with other nucleophilic groups like amines, ensuring high chemoselectivity.

It is crucial to note that disulfide bonds, formed by the oxidation of two cysteine residues, are unreactive towards maleimides. Therefore, a reduction step is often necessary to break any existing disulfide bonds and ensure the availability of free thiol groups for labeling.

Data Presentation

BDP TMR Maleimide Properties

Property	Value	Reference(s)
Molecular Formula	$C_{27}H_{27}BF_2N_4O_4$	
Molecular Weight	520.34 g/mol	
Excitation Maximum (λ_{ex})	545 nm	
Emission Maximum (λ_{em})	570 nm	
Fluorescence Quantum Yield (Φ)	0.95	
Solubility	Good in DCM, DMF, and DMSO	
Storage Conditions	Store at -20°C in the dark, desiccated	

Recommended Reaction Conditions

Parameter	Recommended Condition	Notes	Reference(s)
pH	6.5 - 7.5	Optimal for thiol-specific reaction.	
Temperature	Room Temperature (20-25°C) or 4°C	Reaction is faster at room temperature.	
Reaction Time	1-2 hours at room temperature; overnight at 4°C	Varies with reactants and concentrations.	
Maleimide:Thiol Molar Ratio	10:1 to 20:1	An excess of the dye ensures efficient labeling.	
Protein Concentration	1-10 mg/mL	A common starting concentration range.	

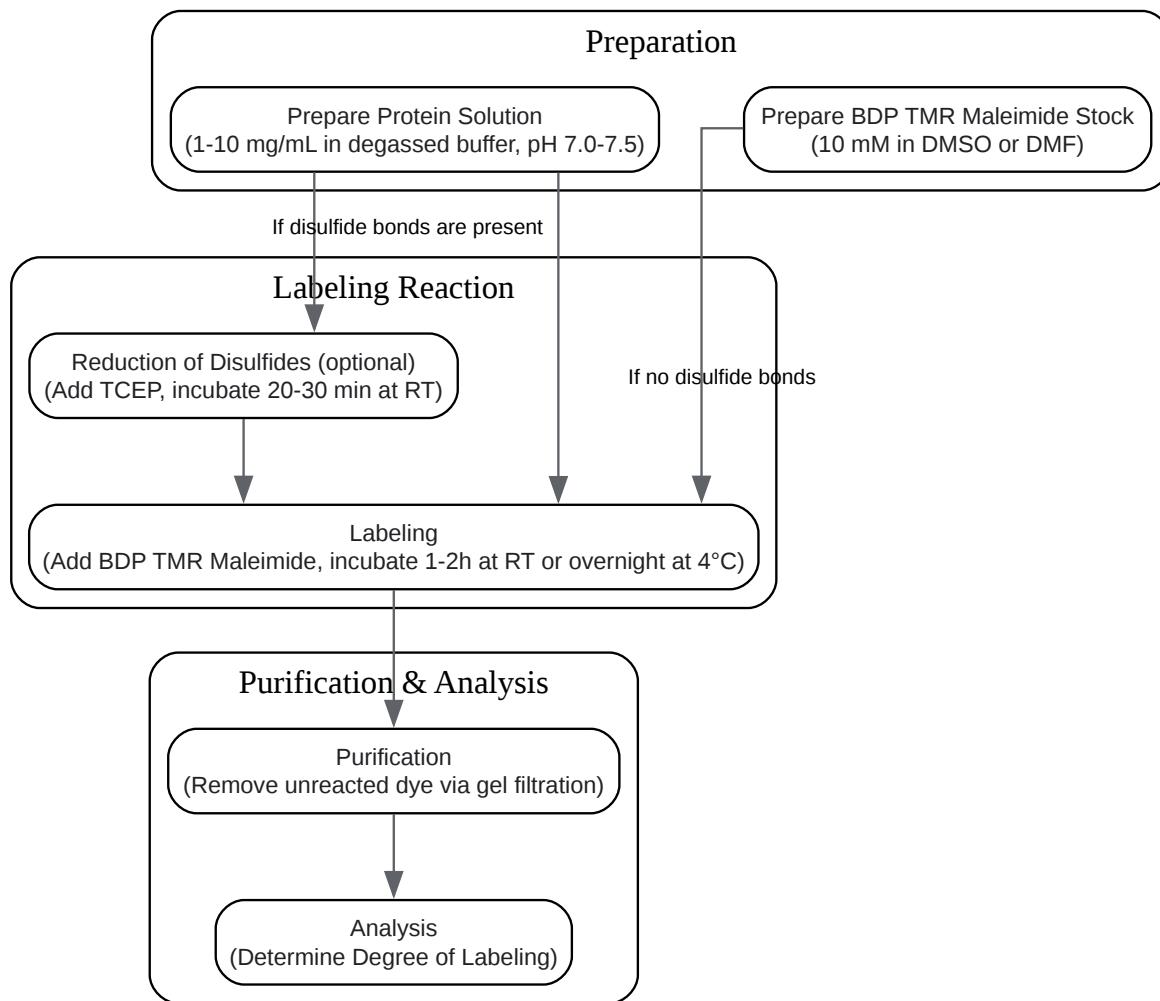
Experimental Protocols

Materials and Reagents

- Protein or peptide containing at least one cysteine residue
- **BDP TMR maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed. Buffers should not contain thiols.
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) can also be used, but must be removed before labeling.
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Purification column (e.g., gel filtration, size-exclusion chromatography)

- Spectrophotometer

Experimental Workflow Diagram



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